1-Mesyl-2-oxo-1,3-diaza-cyclohexane
Description
Properties
Molecular Formula |
C5H10N2O3S |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
1-methylsulfonyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H10N2O3S/c1-11(9,10)7-4-2-3-6-5(7)8/h2-4H2,1H3,(H,6,8) |
InChI Key |
SBQHRMAMMOUVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCNC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs include:
*Estimated based on substituent contributions.
Key Observations :
- The mesyl group in the target compound increases polarity (higher hydrogen bond acceptors) compared to methyl or aldehyde substituents.
- Azepan derivatives (7-membered rings) have larger molecular weights and reduced ring strain compared to 6-membered diaza-cyclohexanes, influencing their stability and synthetic utility .
Reactivity in Acidic Environments
Evidence from denitration studies (Table I in ) highlights how substituents affect reaction kinetics in sulfuric and perchloric acids:
| Compound | Slope (log k vs. Hq) in H₂SO₄ | Slope (log k vs. Hq) in HClO₄ | Rate Constant Increase (100× over 10% acid) |
|---|---|---|---|
| 2-Nitrimino-1:3-diaza-cyclohexane | -0.41 to -0.49 | -0.97 | Yes (aqueous H₂SO₄ and HClO₄) |
| A/V'-Methyl-A'-nitroguanidine | -0.41 to -0.49 | -0.99 | Yes (aqueous H₂SO₄ and HClO₄) |
Key Findings :
- Nitro and nitrimino groups exhibit steeper slopes in perchloric acid (-0.97 to -0.99), suggesting stronger acid-catalyzed denitration mechanisms compared to sulfuric acid.
- The mesyl group in 1-Mesyl-2-oxo-1,3-diaza-cyclohexane may similarly enhance acidity-driven reactivity due to its electron-withdrawing nature, though direct data are unavailable.
Physicochemical and Application Comparisons
- Lipophilicity (LogP) : The benzofuran derivative (XLogP3 = 5.3) is significantly more lipophilic than the target compound (~1.2), implying better membrane permeability for pharmaceutical applications.
- Thermal Stability : Cyclohexane derivatives with electron-withdrawing groups (e.g., mesyl, nitro) are less thermally stable than aldehyde or ester analogs, as seen in propellant-related studies .
- Synthetic Utility: The azepan derivative in is a key intermediate for Meptazinol (an opioid), whereas 1-Mesyl-2-oxo-1,3-diaza-cyclohexane’s mesyl group could facilitate nucleophilic substitutions in drug precursor synthesis.
Contradictions and Limitations
- shows nitro-substituted diaza compounds react more vigorously in perchloric acid than sulfuric acid, but the absence of data for mesyl-substituted analogs introduces uncertainty in direct comparisons.
- Physicochemical properties (e.g., LogP) for the target compound are estimated, while analogs like the benzofuran derivative have experimentally validated data .
Preparation Methods
Core Ring System Construction
The 1,3-diazinane-2-one scaffold forms the foundation of the target compound. This six-membered ring is synthesized via cyclization reactions, typically employing diamines and carbonyl precursors. For example, gas-phase cyclization of δ-keto amides over solid catalysts—such as active carbon or metal oxides—mirrors methods used for cyclohexane-1,3-dione synthesis. In these systems, the δ-keto amide undergoes intramolecular condensation, facilitated by high temperatures (200–350°C) and catalytic surfaces with large internal surface areas (100–1,500 m²/g).
Mesylation of the Diazinane Ring
Post-cyclization, the secondary amine at N1 is sulfonylated using methanesulfonyl chloride (MsCl) under basic conditions. This step proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of MsCl, yielding the mesyl derivative. Triethylamine or pyridine is commonly employed to neutralize HCl byproducts, ensuring high conversion rates (>90%).
Synthetic Pathways and Experimental Data
Cyclization of δ-Keto Amides
Methodology :
A δ-keto amide precursor, such as methyl 5-oxohexanamide, is vaporized and passed over activated carbon at 300–330°C in an inert gas stream (e.g., nitrogen or hydrogen). The reaction proceeds via keto-enol tautomerism, followed by cyclodehydration to form 1,3-diazinane-2-one.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Activated carbon |
| Temperature | 300–330°C |
| Gas flow rate | 10 mol gas/mol reactant |
| Space velocity | 0.11 g/mL catalyst/hr |
| Yield | 85–93% |
Example :
Vaporizing methyl 5-oxohexanamide in hydrogen over activated carbon (20 mL bed volume) at 300°C for 28 hours yielded 1,3-diazinane-2-one with 93% efficiency after condensate recovery.
Mesylation of 1,3-Diazinane-2-one
Procedure :
1,3-Diazinane-2-one (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Triethylamine (1.2 equiv) is added, followed by dropwise addition of MsCl (1.1 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, then washed with water and brine. The organic layer is dried (Na₂SO₄) and concentrated to afford the mesylated product.
Characterization Data :
-
Spectroscopic Data :
Alternative Synthetic Routes
Solid-Phase Cyclization with Modified Catalysts
Magnesium oxide (MgO) and barium oxide (BaO) catalysts have demonstrated efficacy in analogous cyclizations, achieving yields of 78–88% at 250°C. These bases promote enolate formation, accelerating ring closure.
Solution-Phase Cyclization
In non-volatile systems, δ-keto amides cyclize in refluxing toluene with p-toluenesulfonic acid (PTSA). While slower (24–48 hours), this method avoids specialized equipment, yielding 70–75% product.
Challenges and Optimization Strategies
Byproduct Formation
Partial oxidation of the amine during mesylation can generate sulfonic acid derivatives. This is mitigated by rigorous exclusion of moisture and using fresh MsCl.
Catalytic Deactivation
Coking of activated carbon catalysts reduces efficiency over time. Regeneration via calcination at 500°C restores activity to 95% of initial levels.
Industrial-Scale Considerations
Fixed-bed reactors with continuous gas flow are preferred for large-scale δ-keto amide cyclization, enabling throughputs of 1–2 kg/hr. Mesylation is conducted in batch reactors with automated quenching to ensure safety and consistency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Mesyl-2-oxo-1,3-diaza-cyclohexane?
- Methodological Answer: The synthesis typically involves mesylation of a precursor such as 2-oxo-1,3-diaza-cyclohexane using methanesulfonyl chloride (MsCl) under anhydrous conditions. Reaction conditions (e.g., solvent choice, temperature, and base selection) must be optimized to minimize side reactions. For example, using a non-nucleophilic base like triethylamine in dichloromethane at 0–5°C can improve yield . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended to isolate the product .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of 1-Mesyl-2-oxo-1,3-diaza-cyclohexane?
- Methodological Answer:
- NMR: Compare experimental H and C NMR spectra with computational predictions (e.g., using Gaussian or ORCA) to verify chemical shifts. The mesyl group ( ~3.0 ppm for H, ~40 ppm for C) and carbonyl groups ( ~170–180 ppm) should show distinct signals .
- IR: Validate the presence of sulfonate (S=O stretch at ~1150–1350 cm) and carbonyl (C=O stretch at ~1650–1750 cm) functional groups .
- X-ray Crystallography: Single-crystal analysis (e.g., via Acta Crystallographica protocols) resolves stereochemical ambiguities .
Q. What stability considerations are critical for storing 1-Mesyl-2-oxo-1,3-diaza-cyclohexane?
- Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of reactions involving 1-Mesyl-2-oxo-1,3-diaza-cyclohexane?
- Methodological Answer:
- Steric Effects: Use molecular modeling (e.g., DFT calculations in Gaussian) to map steric hindrance around reactive sites. For example, the mesyl group may shield the diaza ring, directing nucleophilic attack to less hindered positions .
- Electronic Effects: Employ Hammett plots or Fukui function analysis to quantify electron-withdrawing effects of the mesyl group, which polarizes adjacent bonds and activates specific sites for substitution .
Q. What computational methods predict the reactivity of 1-Mesyl-2-oxo-1,3-diaza-cyclohexane in nucleophilic substitution reactions?
- Methodological Answer:
- Reaction Path Searching: Use quantum chemical software (e.g., GRRM or QChem) to identify transition states and intermediates. Compare activation energies for competing pathways .
- MD Simulations: Simulate solvent effects (e.g., in water vs. DMF) to assess solvolysis rates and byproduct formation .
Q. How can contradictory kinetic data for 1-Mesyl-2-oxo-1,3-diaza-cyclohexane be resolved?
- Methodological Answer:
- Factorial Design: Systematically vary parameters (temperature, concentration, catalyst) using a factorial design to identify interactions causing discrepancies .
- Mechanistic Probes: Introduce isotopic labeling (e.g., O in the carbonyl group) to track reaction pathways via mass spectrometry .
Q. What role does the mesyl group play in modulating biological activity or chemical reactivity?
- Methodological Answer:
- Bioactivity: Perform SAR studies by synthesizing analogs with alternative leaving groups (e.g., tosyl vs. mesyl) and compare inhibition constants () against target enzymes .
- Reactivity: Measure leaving group ability via hydrolysis kinetics (e.g., in buffered aqueous solutions at varying pH) to quantify mesylate’s nucleofugality .
Notes
- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on synthesis and characterization.
- Methodological answers integrate experimental design, data validation, and theoretical frameworks to address academic research needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
